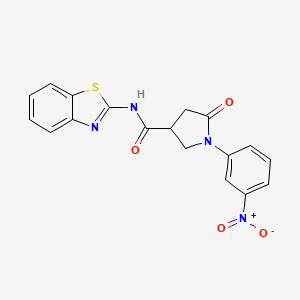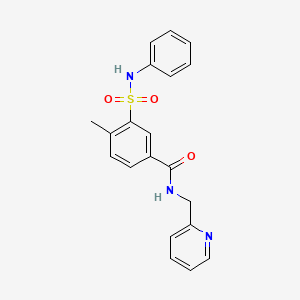![molecular formula C11H15ClF3NO B4165357 1-{[2-(trifluoromethyl)benzyl]amino}-2-propanol hydrochloride](/img/structure/B4165357.png)
1-{[2-(trifluoromethyl)benzyl]amino}-2-propanol hydrochloride
Übersicht
Beschreibung
1-{[2-(trifluoromethyl)benzyl]amino}-2-propanol hydrochloride, commonly known as TFB-TBOA, is a potent and selective blocker of glutamate transporters. Glutamate is an important neurotransmitter in the central nervous system, and its transporters play a critical role in regulating its concentration in the synaptic cleft. TFB-TBOA has been extensively studied for its potential use in treating a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
TFB-TBOA works by binding to the glutamate transporters and blocking their ability to transport glutamate across the cell membrane. This leads to an increase in extracellular glutamate concentrations, which can have both beneficial and detrimental effects depending on the context. In some cases, increased glutamate release can lead to excitotoxicity and neuronal damage, while in others it can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects
TFB-TBOA has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase extracellular glutamate concentrations in the brain, which can lead to increased synaptic transmission and improved cognitive function. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, possibly due to its ability to enhance glutamate release and improve synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TFB-TBOA is its selectivity for glutamate transporters, which makes it a useful tool for studying their function in the brain. It is also relatively easy to synthesize and has a long shelf life, which makes it a cost-effective reagent for laboratory experiments. However, TFB-TBOA has some limitations, including its potential toxicity and the fact that it can only be used in vitro or in ex vivo preparations due to its poor blood-brain barrier penetration.
Zukünftige Richtungen
There are many potential future directions for research on TFB-TBOA and glutamate transporters. One area of interest is the development of more selective and potent inhibitors of glutamate transporters that can be used in vivo. Another area of interest is the use of TFB-TBOA and other glutamate transporter inhibitors as potential therapeutic agents for neurological disorders. Finally, there is ongoing research into the physiological and pathological roles of glutamate transporters in the brain, and TFB-TBOA is likely to continue to be an important tool for studying these processes.
Wissenschaftliche Forschungsanwendungen
TFB-TBOA has been used extensively in scientific research to study the function of glutamate transporters and their role in neurological disorders. It has been shown to be a potent inhibitor of both excitatory amino acid transporter 1 (EAAT1) and EAAT2, which are the primary glutamate transporters in the brain. TFB-TBOA has been used to study the physiological and pathological roles of these transporters in a variety of animal models, including epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO.ClH/c1-8(16)6-15-7-9-4-2-3-5-10(9)11(12,13)14;/h2-5,8,15-16H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKWEQZNPFHSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4165276.png)

![N-(2,3-dimethylphenyl)-N'-{2-[4-(1-naphthyl)-1-piperazinyl]ethyl}urea](/img/structure/B4165287.png)
![1-benzyl-5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4165298.png)

![2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4165310.png)
![5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4165318.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4165338.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4165342.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4165343.png)
![4-(2-{[2-(benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4165349.png)
![N,N'-1,3-phenylenebis(9-oxobicyclo[3.3.1]nonane-3-carboxamide)](/img/structure/B4165350.png)
![N-(4-butoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4165364.png)
![ethyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4165367.png)